![molecular formula C14H22N2O4S B12566072 N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide CAS No. 193140-22-6](/img/structure/B12566072.png)
N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophene ring substituted with two carboxamide groups, each linked to a hydroxybutyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with (2R)-1-hydroxybutan-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The process may involve steps such as:
- Activation of the carboxylic acid groups using reagents like carbodiimides.
- Coupling with the amine under anhydrous conditions.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used to introduce substituents onto the thiophene ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy groups.
Reduction: Conversion of amide groups to amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the thiophene ring.
科学的研究の応用
N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in protein studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of N2,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
Thiophene-2,5-dicarboxamide: Lacks the hydroxybutyl substituents, resulting in different chemical properties.
Pyridine-2,6-dicarboxamide: Contains a pyridine ring instead of a thiophene ring, leading to variations in reactivity and applications.
Furan-2,5-dicarboxamide: Features a furan ring, which alters its chemical behavior compared to thiophene derivatives.
Uniqueness
N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide is unique due to its combination of hydroxybutyl and thiophene moieties. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
193140-22-6 |
|---|---|
分子式 |
C14H22N2O4S |
分子量 |
314.40 g/mol |
IUPAC名 |
2-N,5-N-bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C14H22N2O4S/c1-3-9(7-17)15-13(19)11-5-6-12(21-11)14(20)16-10(4-2)8-18/h5-6,9-10,17-18H,3-4,7-8H2,1-2H3,(H,15,19)(H,16,20)/t9-,10-/m1/s1 |
InChIキー |
FAZCHKWRENMLAW-NXEZZACHSA-N |
異性体SMILES |
CC[C@H](CO)NC(=O)C1=CC=C(S1)C(=O)N[C@H](CC)CO |
正規SMILES |
CCC(CO)NC(=O)C1=CC=C(S1)C(=O)NC(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
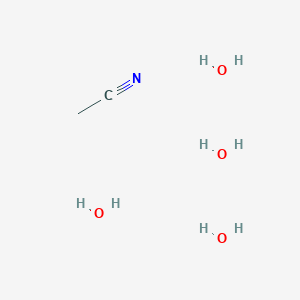
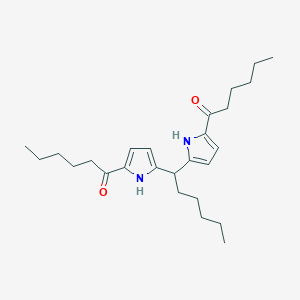

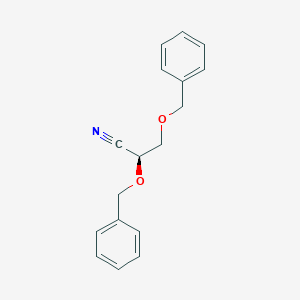
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
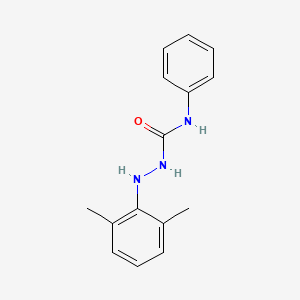
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)


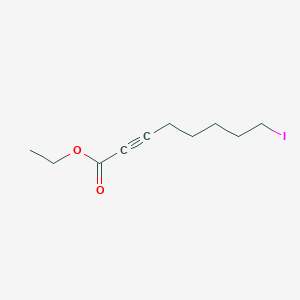
![1,2-Dimethyl-7,7-diphenyl-1,7-dihydropyrano[3,2-e]benzimidazole](/img/structure/B12566062.png)
![1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-](/img/structure/B12566068.png)
